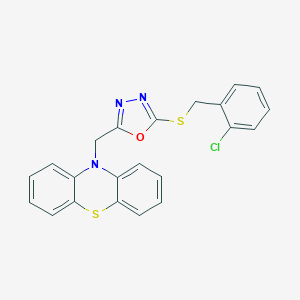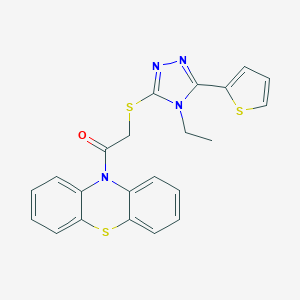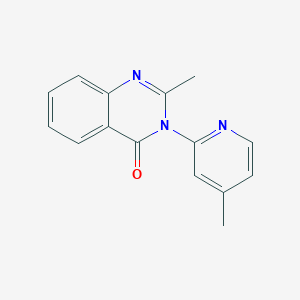![molecular formula C30H21ClN4O2 B292930 1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a novel furo[2,3-b]pyridine derivative and has shown promising results in scientific research.
作用机制
The mechanism of action of 1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have antioxidant properties and may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone in lab experiments is its potential anticancer and anti-inflammatory properties. It may also be useful in studying various biochemical pathways and enzymes. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain labs.
未来方向
1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone has shown promising results in various scientific research fields, and there are several future directions for its study. One future direction is to further study its anticancer properties and potential use in cancer treatment. Another future direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone involves a multi-step process. The starting material for the synthesis is 2-chloro-3-nitropyridine, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product.
科学研究应用
1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation.
属性
分子式 |
C30H21ClN4O2 |
|---|---|
分子量 |
505 g/mol |
IUPAC 名称 |
1-[3-amino-4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C30H21ClN4O2/c1-18(36)29-27(32)26-23(16-25(33-30(26)37-29)19-8-4-2-5-9-19)24-17-35(22-10-6-3-7-11-22)34-28(24)20-12-14-21(31)15-13-20/h2-17H,32H2,1H3 |
InChI 键 |
XHKZXNULJXVHSM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6)N |
规范 SMILES |
CC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)

![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)